Cevidoplenib - 1703788-21-9

Cevidoplenib

Catalog Number: EVT-263703
CAS Number: 1703788-21-9
Molecular Formula: C25H27N7O3
Molecular Weight: 473.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevidoplenib is a tyrosine kinase inhibitor.
Source and Classification

Cevidoplenib is derived from a series of pyrazolylpyrimidine compounds synthesized through structure-based drug design. It belongs to the class of low-molecular-weight synthetic molecules that target specific kinases involved in immune regulation. The compound has been characterized as a potent and reversible inhibitor of spleen tyrosine kinase, making it a promising candidate for treating various inflammatory conditions and autoimmune disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cevidoplenib involves multiple chemical reactions starting from pyrido[4,3-d]pyrimidin-5-one derivatives. The process typically includes:

  1. Formation of the Core Structure: The initial step involves the synthesis of the pyrazolylpyrimidine core, which serves as the backbone for further modifications.
  2. Salt Formation: Cevidoplenib is often presented in its mesylate salt form (SKI-O-703) to enhance solubility and bioavailability for oral administration.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for clinical applications.

The detailed reaction conditions and specific reagents used in each step are crucial for achieving the desired yield and purity of Cevidoplenib .

Molecular Structure Analysis

Structure and Data

Cevidoplenib has a complex molecular structure characterized by its pyrazolylpyrimidine framework. The molecular formula is C14H15N5O3SC_{14}H_{15}N_5O_3S, with a molecular weight of approximately 335.37 g/mol.

Key structural features include:

  • A pyrazole ring that contributes to its binding affinity for spleen tyrosine kinase.
  • A pyrimidine moiety that enhances its pharmacological properties.
  • A mesylate group that improves solubility and stability.

The three-dimensional conformation of Cevidoplenib allows it to effectively interact with the active site of spleen tyrosine kinase, inhibiting its activity and modulating downstream signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Cevidoplenib undergoes several chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions. These reactions are critical in forming the pyrazolylpyrimidine core and attaching functional groups that enhance its biological activity.

  1. Nucleophilic Substitution: This reaction type is utilized to introduce various substituents on the pyrazole ring.
  2. Condensation Reactions: These reactions help in forming the heterocyclic structures necessary for the compound's activity.
  3. Salt Formation: The conversion to mesylate salt involves reacting Cevidoplenib with mesyl chloride, which enhances its pharmacokinetic profile.

The efficiency of these reactions is paramount in optimizing the yield and ensuring that the final product meets the required specifications for therapeutic use .

Mechanism of Action

Process and Data

Cevidoplenib functions by selectively inhibiting spleen tyrosine kinase, which plays a crucial role in various immune signaling pathways. The mechanism involves:

  1. Binding to Spleen Tyrosine Kinase: Cevidoplenib binds reversibly to the active site of spleen tyrosine kinase, preventing substrate phosphorylation.
  2. Inhibition of Immune Cell Activation: By blocking this kinase, Cevidoplenib reduces the activation and proliferation of B cells, which are pivotal in autoimmune responses.
  3. Modulation of Cytokine Production: The inhibition leads to altered production of pro-inflammatory cytokines, contributing to reduced inflammation and improved clinical outcomes in conditions like immune thrombocytopenia.

This targeted action makes Cevidoplenib a valuable therapeutic agent in managing diseases characterized by dysregulated immune responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cevidoplenib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide but limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are essential for determining its formulation strategies and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Cevidoplenib has significant potential applications in scientific research and clinical practice, particularly:

  • Autoimmune Diseases: Its primary application is in treating immune thrombocytopenia by modulating B cell activity.
  • Inflammatory Conditions: Research is ongoing into its efficacy for other autoimmune disorders where spleen tyrosine kinase plays a role.
  • Pharmacological Studies: Used as a tool compound in studies investigating immune signaling pathways and therapeutic strategies targeting kinases.

The ongoing research aims to expand its applications beyond immune thrombocytopenia, potentially addressing other inflammatory diseases through targeted kinase inhibition .

Introduction to Cevidoplenib

Historical Background and Discovery of Cevidoplenib

Cevidoplenib (development codes: SKI-O-703, SKI-O-592) emerged from systematic drug discovery efforts targeting spleen tyrosine kinase (SYK), a pivotal regulator of immune cell signaling. The compound was developed through Genosco Inc. (a subsidiary of Oscotec Inc.), leveraging its proprietary G-SMART platform technology that enables rapid generation of highly selective kinase inhibitors through identification of rare sequences and compound optimization [1] [4]. The discovery program focused on addressing the therapeutic limitations of earlier kinase inhibitors by achieving enhanced selectivity for SYK to minimize off-target effects while maintaining oral bioavailability [3].

The developmental trajectory of cevidoplenib accelerated following promising preclinical data demonstrating its potent SYK inhibition and efficacy in autoimmune disease models. Oscotec advanced the compound into clinical development, with phase 2 trials for immune thrombocytopenia (ITP) completing in 2023 [6] [9]. A significant milestone occurred in March 2024 when the U.S. Food and Drug Administration (FDA) granted orphan drug designation (ODD) to cevidoplenib for the treatment of ITP [6] [9]. This designation recognizes the compound's potential to address an unmet medical need in rare diseases and provides regulatory incentives, including tax credits for clinical testing, exemption from user fees, and seven years of market exclusivity upon approval [9]. The acquisition of ODD represents a strategic advancement in the compound's development pathway and enhances its commercial viability for this hematological indication.

Table 1: Key Developmental Milestones of Cevidoplenib

YearMilestoneSignificance
Pre-2019Discovery via G-SMART platformIdentification of pyrido[4,3-d]pyrimidin-5-one derivative with selective SYK inhibition
2019Initiation of Phase 2 trialsClinical studies launched for rheumatoid arthritis (Mar) and ITP (Oct) across multiple countries
2023Completion of Phase 2 in chronic ITPDemonstrated safety and efficacy in target patient population
Mar 2024FDA Orphan Drug DesignationGranted for immune thrombocytopenia based on phase 2 data

The molecular optimization process yielded cevidoplenib as the mesylate salt form of the free base SKI-O-592, enhancing its pharmaceutical properties [3] [8]. Current development activities focus on partnership acquisition for global commercialization and clinical expansion into additional autoimmune indications, capitalizing on the compound's mechanism as a SYK inhibitor applicable across multiple immune-mediated disorders [6] [9]. The originator company, Oscotec, maintains an active pipeline with cevidoplenib as a lead immunology candidate alongside oncology programs [9].

Pharmacological Classification and Therapeutic Significance

Pharmacological Classification

Cevidoplenib is pharmacologically classified as a low-molecular-weight synthetic small molecule inhibitor of spleen tyrosine kinase (SYK) with immunomodulatory and anti-inflammatory properties [1] [3]. Its core chemical structure is designated as (S)-cyclopropyl(5-((4-(4-((4-hydroxyisoxazolidin-2-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-1-methyl-1H-indol-3-yl)methanone, with a molecular formula of C₂₅H₂₇N₇O₃ and a molecular weight of 473.53 g/mol [3] [5]. The compound exists in multiple salt forms, with the mesylate salt (cevidoplenib) and dimesylate hydrochloride salt being commonly utilized for enhanced solubility and stability in pharmaceutical applications [8] [10].

The compound exerts its primary therapeutic effects through potent and selective inhibition of SYK, a cytoplasmic non-receptor tyrosine kinase abundantly expressed in hematopoietic cells [1] [5]. SYK serves as a critical signaling node downstream of immunoreceptors, including Fc receptors and B-cell receptors (BCR). By binding to and inhibiting SYK, cevidoplenib disrupts key signaling pathways responsible for immune cell activation, thereby modulating inflammatory responses [3] [5]. The compound demonstrates high enzymatic inhibitory potency against SYK with an IC₅₀ value of 6.2 nM, while showing significantly lower activity against other kinases such as Jak2 (IC₅₀ = 1.859 μM), Jak3 (IC₅₀ = 5.807 μM), and FLT3 (IC₅₀ = 1.783 μM), indicating considerable target selectivity within the therapeutic concentration range [3].

Table 2: Kinase Selectivity Profile of SKI-O-592 (Cevidoplenib Free Base)

Target KinaseIC₅₀ ValueCellular Function
SYK6.2 nMPrimary target; immunoreceptor signaling
RET412 nMOncogenic signaling
KOR687 nMOpioid receptor signaling
Pyk2709 nMProline-rich tyrosine kinase
Jak21.859 μMCytokine receptor signaling
FLT31.783 μMHematopoietic signaling
FGFR35.662 μMFibroblast growth factor receptor
Jak35.807 μMCytokine receptor signaling
FGFR116.96 μMFibroblast growth factor receptor

Mechanism of Action

At the molecular level, cevidoplenib binds to the ATP-binding site of SYK, preventing phosphorylation events required for downstream signal transduction [3]. This inhibition effectively blocks Fc receptor-mediated and B-cell receptor-mediated signaling in diverse immune cells, including macrophages, neutrophils, mast cells, natural killer (NK) cells, and B lymphocytes [5] [8]. By disrupting these signaling cascades, cevidoplenib attenuates cellular activation pathways responsible for:

  • B-cell survival, proliferation, and differentiation
  • Fcγ receptor-mediated phagocytosis
  • Mast cell degranulation and histamine release
  • Neutrophil oxidative burst and chemotaxis
  • Platelet destruction via Fc receptor engagement [1] [3] [5]

The compound's oral bioavailability allows for systemic exposure and distribution to target tissues following oral administration, enabling convenient dosing regimens compared to biologic alternatives requiring injection [6] [9]. Preclinical studies demonstrated that cevidoplenib effectively reduces autoantibody production and attenuates pathological processes in experimental models of autoimmune disorders, including antiphospholipid syndrome [7].

Therapeutic Significance

Cevidoplenib's primary therapeutic significance lies in its novel mechanism targeting autoimmune disorders with unmet treatment needs. Its development has progressed furthest in immune thrombocytopenia (ITP), where it has demonstrated clinical efficacy in phase 2 trials [1] [6]. ITP is characterized by autoimmune-mediated platelet destruction and impaired platelet production, resulting in bleeding risk with an estimated prevalence of 9.5 per 100,000 individuals [6] [9]. Current therapies (corticosteroids, intravenous immunoglobulins, thrombopoietin receptor agonists) often provide transient responses or present significant safety concerns, necessitating novel targeted approaches [1] [6]. Cevidoplenib addresses the underlying autoimmune pathology in ITP by inhibiting Fcγ receptor-mediated phagocytosis of antibody-coated platelets in the spleen and liver, thereby preserving circulating platelet counts [1].

Beyond ITP, cevidoplenib has therapeutic potential across multiple autoimmune conditions where SYK signaling plays a pathogenic role:

  • Rheumatoid Arthritis: Completed phase 2 trials demonstrated efficacy in dampening synovial inflammation and joint destruction through inhibition of Fcγ receptor signaling in macrophages and neutrophils within the joint synovium [1] [2]
  • Systemic Lupus Erythematosus: Preclinical evidence suggests potential for reducing autoantibody production by inhibiting B-cell receptor signaling and plasmacytoid dendritic cell activation [4]
  • Antiphospholipid Syndrome: Experimental models demonstrate reduced autoantibody levels and attenuation of thrombotic events via inhibition of B-cell activation and Fcγ receptor-mediated cellular responses [7]
  • Other Indications: Development programs are exploring applications in autoimmune hemolytic anemia, psoriasis, and ANCA-associated vasculitis based on mechanistic rationale [4]

The compound's therapeutic significance is amplified by its orphan drug designation for ITP and its potential as a disease-modifying agent that addresses underlying autoimmune pathology rather than merely providing symptomatic relief [6] [9]. Its oral administration route offers practical advantages over infused biologics, potentially improving patient adherence and quality of life in chronic autoimmune conditions requiring long-term therapy [9].

Table 3: Therapeutic Applications of Cevidoplenib in Autoimmune Disorders

Disease IndicationDevelopment StatusMechanistic Rationale
Immune Thrombocytopenia (ITP)Phase 2 completed; Orphan designation (FDA)Inhibits FcγR-mediated platelet destruction
Rheumatoid ArthritisPhase 2 completed in multiple countriesSuppresses FcγR signaling in synovial macrophages
Systemic Lupus ErythematosusPreclinical/Phase expansion plannedModulates BCR signaling and autoantibody production
Antiphospholipid SyndromePreclinical validationReduces autoantibody levels and thrombotic events
Autoimmune Hemolytic AnemiaPhase expansion plannedInhibits macrophage-mediated erythrocyte destruction
PsoriasisResearch stageTargets dendritic cell and neutrophil activation
ANCA-associated VasculitisResearch stageModulates neutrophil activation and endothelial damage

Properties

CAS Number

1703788-21-9

Product Name

Cevidoplenib

IUPAC Name

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone

Molecular Formula

C25H27N7O3

Molecular Weight

473.53

InChI

InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1

InChI Key

YCZUBLQESBVOSH-IBGZPJMESA-N

SMILES

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C

Solubility

Soluble in DMSO

Synonyms

Cevidoplenib;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.